molecular formula C11H15F2N B13195877 [(3,4-Difluorophenyl)methyl](2-methylpropyl)amine

[(3,4-Difluorophenyl)methyl](2-methylpropyl)amine

Cat. No.: B13195877
M. Wt: 199.24 g/mol
InChI Key: GGFSEDSAEWSUIK-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)methylamine is an organic compound with the molecular formula C11H15F2N It is characterized by the presence of a difluorophenyl group attached to a methylpropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)methylamine typically involves the reaction of 3,4-difluorobenzyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of (3,4-Difluorophenyl)methylamine may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3,4-Difluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the binding affinity of the compound to its target, while the methylpropylamine moiety can influence the compound’s pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

(3,4-Difluorophenyl)methylamine can be compared with other similar compounds, such as:

    (2,4-Difluorophenyl)methylamine: Similar structure but with different fluorine substitution pattern, which can affect its reactivity and binding properties.

    (3,5-Difluorophenyl)methylamine: Another isomer with fluorine atoms at different positions, leading to variations in chemical behavior and applications.

The uniqueness of (3,4-Difluorophenyl)methylamine lies in its specific fluorine substitution pattern, which can influence its chemical reactivity, binding affinity, and overall properties.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C11H15F2N/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3

InChI Key

GGFSEDSAEWSUIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)F)F

Origin of Product

United States

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